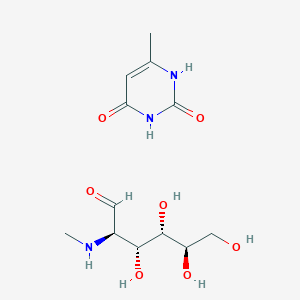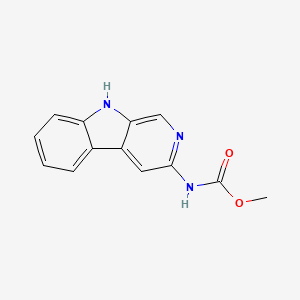
Nitrosoethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitrosoethane is an organic compound with the chemical formula C₂H₅NO. It belongs to the class of nitroso compounds, characterized by the presence of a nitroso group (-NO) attached to an ethane backbone. This compound is a colorless liquid with a molecular weight of 59.0672 g/mol . It is known for its reactivity and is used in various chemical reactions and applications.
Preparation Methods
Nitrosoethane can be synthesized through several methods:
From Ethyl Halides and Nitrites: One common method involves the reaction of ethyl halides (such as ethyl bromide or ethyl iodide) with silver nitrite or sodium nitrite in an organic solvent like diethyl ether or tetrahydrofuran.
From Ethyl Radicals and Nitric Oxide: Another method involves the reaction of ethyl radicals with nitric oxide, leading to the formation of this compound.
These methods typically require controlled reaction conditions, including specific temperatures and solvents, to ensure the desired product yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
Nitrosoethane has several applications in scientific research:
Mechanism of Action
The mechanism of action of nitrosoethane involves its reactivity with nucleophiles and electrophiles. The nitroso group (-NO) is highly reactive and can form covalent bonds with various molecular targets, including proteins and nucleic acids . This reactivity is exploited in synthetic chemistry to create complex molecules and in biological systems to study protein modifications and enzyme inhibition .
Comparison with Similar Compounds
Nitrosoethane can be compared with other similar compounds, such as:
Nitroethane (C₂H₅NO₂): Unlike this compound, nitroethane contains a nitro group (-NO₂) instead of a nitroso group.
Nitrosomethane (CH₃NO): This compound has a similar structure but with a methyl group instead of an ethyl group.
This compound’s unique reactivity and versatility make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
925-91-7 |
|---|---|
Molecular Formula |
C2H5NO |
Molecular Weight |
59.07 g/mol |
IUPAC Name |
nitrosoethane |
InChI |
InChI=1S/C2H5NO/c1-2-3-4/h2H2,1H3 |
InChI Key |
IFYCAQIXDKZDTB-UHFFFAOYSA-N |
SMILES |
CCN=O |
Canonical SMILES |
CCN=O |
Key on ui other cas no. |
925-91-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(7R,8S)-11-amino-7-hydroxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B1204458.png)

![7,8-Diethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione](/img/structure/B1204460.png)



![1,2,3,4-Tetrahydrobenzo[a]fluorene](/img/structure/B1204468.png)



![[(2R)-3-carboxy-2-(2-propylpentanoyloxy)propyl]-trimethylazanium](/img/structure/B1204474.png)
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] oct-2-ynethioate](/img/structure/B1204476.png)


